Nitrobenzooxipenone

Vue d'ensemble

Description

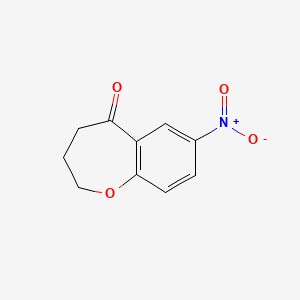

Nitrobenzooxipenone (NBX) is a synthetic compound with a molecular formula of C13H7NO4. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. NBX is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for studying biological processes.

Mécanisme D'action

Nitrobenzooxipenone functions as a fluorescent probe by binding to specific biomolecules and emitting light when excited by a specific wavelength of light. The mechanism of action of Nitrobenzooxipenone is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.

Biochemical and Physiological Effects:

Nitrobenzooxipenone has been shown to have a low toxicity profile and does not cause significant cellular damage. It has been used in a variety of cell types, including mammalian cells, yeast, and bacteria. Nitrobenzooxipenone has been shown to have a high affinity for certain proteins and has been used to study protein-protein interactions and enzyme activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Nitrobenzooxipenone is its ability to act as a fluorescent probe for studying biological processes. It is also relatively easy to synthesize and purify, making it accessible for use in a variety of research settings. However, one limitation of Nitrobenzooxipenone is that it is not suitable for use in vivo due to its low solubility in water.

Orientations Futures

There are several future directions for research involving Nitrobenzooxipenone. One area of interest is the development of new fluorescent probes based on the structure of Nitrobenzooxipenone. Researchers are also exploring the use of Nitrobenzooxipenone for studying the localization and trafficking of proteins within cells. Additionally, there is interest in using Nitrobenzooxipenone for studying the dynamics of protein-protein interactions and enzyme activity in real-time. Overall, the unique properties of Nitrobenzooxipenone make it a valuable tool for studying biological processes in the laboratory.

Applications De Recherche Scientifique

Nitrobenzooxipenone is commonly used in scientific research as a fluorescent probe for studying biological processes. It has been used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. Nitrobenzooxipenone has also been used to study the localization and trafficking of proteins within cells.

Propriétés

IUPAC Name |

7-nitro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9-2-1-5-15-10-4-3-7(11(13)14)6-8(9)10/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJDDRWAVYLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925832 | |

| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrobenzooxipenone | |

CAS RN |

127283-63-0 | |

| Record name | 7-Nitro-3,4-dihydro-1-benzoxepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.